5-Cyclopropoxy-2-isopropylpyridine is a chemical compound that belongs to the class of pyridine derivatives, characterized by the presence of a cyclopropoxy group and an isopropyl group at specific positions on the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural features and potential applications.
The compound can be synthesized through several methods, including transition metal-catalyzed reactions such as Suzuki–Miyaura coupling. Its synthesis often involves starting materials that are commercially available or can be derived from simpler pyridine derivatives.
5-Cyclopropoxy-2-isopropylpyridine is classified as a heterocyclic organic compound, specifically a substituted pyridine. It is recognized for its potential pharmaceutical applications and as a building block in organic synthesis.
The synthesis of 5-Cyclopropoxy-2-isopropylpyridine can be achieved through various synthetic routes. One prevalent method involves using Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds between boronic acids and halogenated compounds. This method is particularly useful for constructing complex molecular architectures.
5-Cyclopropoxy-2-isopropylpyridine has a molecular formula of and features a pyridine ring substituted with both a cyclopropoxy group and an isopropyl group.
5-Cyclopropoxy-2-isopropylpyridine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-Cyclopropoxy-2-isopropylpyridine primarily involves its participation in carbon-carbon bond-forming reactions. In the case of Suzuki–Miyaura coupling, the process includes three main steps:
5-Cyclopropoxy-2-isopropylpyridine has several scientific uses:
This compound exemplifies the significance of pyridine derivatives in both academic research and industrial applications, showcasing their versatility in synthetic chemistry.
5-Cyclopropoxy-2-isopropylpyridine belongs to a specialized class of ortho-substituted pyridine derivatives characterized by alkoxy and alkyl substituents at the 5- and 2-positions, respectively. The systematic IUPAC name originates from the parent pyridine ring, where "5-cyclopropoxy" designates a cyclopropyl ether linkage at carbon 5, and "2-isopropyl" indicates a 1-methylethyl group at carbon 2. Alternative nomenclature includes 2-(propan-2-yl)-5-(cyclopropyloxy)pyridine, reflecting the same structural framework [3] [9]. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol, distinguishing it from simpler pyridine analogs like 2-isopropylpyridine (C₈H₁₁N, MW 121.18 g/mol) [4] [8].
Structurally, this scaffold combines three key features:
Table 1: Nomenclature and Structural Descriptors
Systematic Name | Common Name | Molecular Formula | CAS Registry |
---|---|---|---|
5-Cyclopropoxy-2-(propan-2-yl)pyridine | 5-Cyclopropoxy-2-isopropylpyridine | C₁₁H₁₅NO | 2828438-54-4 [3] |
2-(1-Methylethyl)pyridine | 2-Isopropylpyridine | C₈H₁₁N | 644-98-4 [4] [9] |
This compound emerged during medicinal chemistry’s shift toward allosteric GPCR modulators and bitopic ligands (simultaneously targeting orthosteric and allosteric sites). GPCRs represent ~34% of FDA-approved drug targets due to their regulation of physiological processes like neurotransmission and endocrine signaling . Early pyridine derivatives (e.g., 2-isopropylpyridine) were explored as flavorants or synthetic intermediates but lacked target specificity [8]. The strategic incorporation of cyclopropyl ethers and branched alkyl groups addressed limitations in first-generation orthosteric drugs, particularly for class A GPCRs with conserved binding pockets [6].
Key milestones in its development include:
Table 2: Evolution of Pyridine Scaffolds in GPCR Drug Discovery
Era | Dominant Scaffold | GPCR Target Focus | Limitations Addressed by 5-Cyclopropoxy-2-isopropylpyridine |
---|---|---|---|
2000–2010 | Simple alkylpyridines | Aminergic receptors (e.g., β-adrenergic) | Low subtype selectivity; metabolic instability |
2010–present | Bi- or tri-heterocyclic hybrids | Serotonin, dopamine receptors | Poor allosteric modulation; limited brain penetration |
5-Cyclopropoxy-2-isopropylpyridine exemplifies scaffold repurposing—reengineering known chemotypes for novel targets. Its primary application is in serotonin receptor antagonists (e.g., 5-HT₃, 5-HT₇), where it overcomes challenges of ligand promiscuity and offtarget effects [5] [7]. The cyclopropoxy group enhances selectivity via:
In one case study, replacing a 5-methoxy group with cyclopropoxy in a 5-HT₇ antagonist improved binding affinity (Kᵢ from 120 nM to 28 nM) and reduced hERG channel liability [5]. The isopropyl group further contributes by forming hydrophobic contacts with transmembrane helices 3 and 5 of GPCRs . This scaffold’s versatility supports its integration into bitopic ligands, combining orthosteric antagonism with allosteric modulation to achieve signaling bias toward therapeutic pathways [7].
Table 3: Impact of Substituent Modifications on Serotonin Receptor Binding
5-Position Substituent | 2-Position Substituent | 5-HT₇ Kᵢ (nM) | Selectivity vs. 5-HT₂A |
---|---|---|---|
Methoxy | Methyl | 120 | 15-fold |
Isopropoxy | Isopropyl | 75 | 40-fold |
Cyclopropoxy | Isopropyl | 28 | >100-fold |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7